molecular formula C34H29FN10 B12363850 4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile

4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile

Cat. No.: B12363850
M. Wt: 596.7 g/mol
InChI Key: FSVWPSHAGGDLIJ-UHFFFAOYSA-N
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Description

4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, a piperidine moiety, and a pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-aminopyridine derivatives and imidazo[4,5-b]pyridine derivatives. These intermediates are then coupled through various reactions, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and piperidine moieties, leading to the formation of N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific proteins or pathways involved in diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine derivatives: These compounds share the aminopyridine moiety and have similar biological activities.

    Imidazo[4,5-b]pyridine derivatives: These compounds have a similar core structure and are used in various chemical and biological applications.

    Piperidine derivatives: These compounds contain the piperidine ring and are known for their diverse pharmacological properties.

Uniqueness

What sets 4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile apart is its combination of multiple functional groups and aromatic rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C34H29FN10

Molecular Weight

596.7 g/mol

IUPAC Name

4-[[1-[[4-[2-(2-aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile

InChI

InChI=1S/C34H29FN10/c35-24-7-5-23(6-8-24)28-11-12-29-34(41-28)45(33(42-29)27-2-1-16-39-32(27)37)26-9-3-22(4-10-26)21-44-18-14-25(15-19-44)40-30-13-17-38-31(20-36)43-30/h1-13,16-17,25H,14-15,18-19,21H2,(H2,37,39)(H,38,40,43)

InChI Key

FSVWPSHAGGDLIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=NC(=NC=C2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=C(C=C6)F)N=C4C7=C(N=CC=C7)N

Origin of Product

United States

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